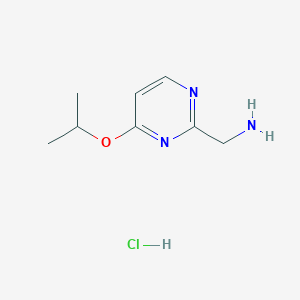

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride

Description

(4-Isopropoxypyrimidin-2-yl)methanamine hydrochloride is a pyrimidine-derived compound featuring an isopropoxy substituent at the 4-position and a methanamine group at the 2-position of the pyrimidine ring, stabilized as a hydrochloride salt. Key identifiers include its CAS registry number (referenced via CymitQuimica’s product code 10-F734819) and molecular formula, which can be inferred as C₈H₁₄ClN₃O based on structural analogs .

Properties

IUPAC Name |

(4-propan-2-yloxypyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-4-10-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYMBDRZTJQDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

Substitution with Isopropoxy Group: The pyrimidine ring is then substituted with an isopropoxy group using isopropyl alcohol in the presence of a suitable catalyst.

Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride has been investigated for various applications:

Pharmaceutical Research

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer and infections .

Antimicrobial Studies

- Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

- In vitro studies have demonstrated that (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride can inhibit the growth of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis .

Neurotransmitter Modulation

- The compound may influence neurotransmitter systems, potentially impacting mood regulation and cognitive functions .

The biological activities of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride can be summarized as follows:

Case Studies and Experimental Results

Several studies have focused on the efficacy of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis in these cells, highlighting its potential as an anticancer therapeutic.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Studies suggest that the compound is well absorbed when administered orally, with a favorable distribution profile across tissues.

- Metabolism : Initial metabolic studies indicate that it undergoes enzymatic transformations that may enhance or diminish its biological activity .

Mechanism of Action

The mechanism of action of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-Isopropoxypyrimidin-2-yl)methanamine hydrochloride with other methanamine hydrochloride derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Pyrimidine-Based Methanamine Derivatives

(a) [(2-Isopropylpyrimidin-4-yl)methyl]amine Dihydrochloride

- Structure : Features a 2-isopropylpyrimidine core with a methanamine group at the 4-position.

- CAS RN : 41832-28-3.

- Molecular Formula : C₈H₁₄N₃·2HCl.

- Key Difference : The dihydrochloride salt form and substituent position (4 vs. 2) distinguish it from the target compound. This analog is used in medicinal chemistry for kinase inhibition studies .

(b) (2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride

- Structure : Contains a methoxy group at the 2-position of the pyrimidine ring.

- CAS RN : 2044706-05-6.

- Molecular Formula : C₆H₁₀Cl₂N₃O.

- Key Difference: Smaller substituent (methoxy vs.

(c) 1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride

Heterocyclic Methanamine Derivatives Beyond Pyrimidine

(a) [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Thiazole core with a 4-chlorophenyl substituent.

- CAS RN : 690632-35-0.

- Molecular Formula : C₁₀H₁₀Cl₂N₂S.

- Physicochemical Data : Melting point 268°C, molecular weight 261.17 g/mol.

- Key Difference : Thiazole ring introduces sulfur, affecting electronic distribution and bioavailability compared to pyrimidine-based analogs .

(b) (2-Chloropyridin-4-yl)methanamine Hydrochloride

- Structure : Pyridine ring with a chlorine substituent at the 2-position.

- CAS RN : 916210-98-4.

- Molecular Formula : C₆H₈Cl₂N₂.

- Application : Selective LOXL2 inhibitor (IC₅₀ = 126 nM), highlighting the role of chlorine in enhancing target specificity .

(c) [4-(1H-Pyrazol-1-yl)phenyl]methanamine Hydrochloride

- Structure : Pyrazole-substituted phenyl group.

- CAS RN : 1107632-13-2.

- Molecular Formula : C₁₀H₁₂ClN₃.

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Electron-Donating Groups (e.g., isopropoxy in the target compound) increase steric bulk and may enhance lipophilicity, impacting membrane permeability.

- Electron-Withdrawing Groups (e.g., chlorine in thiazole/pyridine analogs) improve target binding via halogen bonds .

Biological Activity :

- Pyrimidine derivatives are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring.

- Thiazole and pyridine analogs exhibit distinct selectivity profiles, as seen in LOXL2 inhibition .

Physicochemical Trends: Higher molecular weight and polar groups (e.g., sulfonyl ) correlate with reduced solubility in non-polar solvents. Melting points vary significantly; thiazole derivatives exhibit higher thermal stability (~268°C) compared to pyrimidines .

Biological Activity

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 203.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride typically involves several key steps:

- Formation of the Pyrimidine Ring : A cyclization reaction using amidines and β-diketones.

- Substitution with Isopropoxy Group : Introduction of the isopropoxy group through a reaction with isopropyl alcohol.

- Introduction of Methanamine Group : Nucleophilic substitution using an amine precursor.

- Formation of Hydrochloride Salt : Reaction of the free base with hydrochloric acid to yield the hydrochloride salt.

The biological activity of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity, leading to various biological effects. For instance, it has been investigated for its potential as an inhibitor in various biochemical pathways.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit bacterial growth, demonstrating potential as therapeutic agents against infections.

Anticancer Properties

Studies have reported that this compound may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, structure-activity relationship (SAR) studies have identified key modifications that enhance the potency against specific cancer types.

Case Studies and Research Findings

-

Inhibition of NAPE-PLD : A study focused on pyrimidine derivatives found that modifications similar to those in (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride resulted in potent inhibitors of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a target involved in lipid signaling pathways .

Compound IC (nM) Activity LEI-401 72 Inhibitor Compound X 100 Inhibitor -

Anti-inflammatory Effects : The compound has also been investigated for anti-inflammatory properties, showing inhibition of COX-1 and COX-2 enzymes in vitro, which are crucial targets for anti-inflammatory drug development .

Compound COX-2 IC (μM) COX-1 IC (μM) Compound A 0.04 ± 0.01 0.06 ± 0.02 Compound B 0.05 ± 0.01 0.07 ± 0.03

Comparative Analysis

When compared to similar compounds, (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride shows unique properties that enhance its biological activity:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (4-Tert-butoxy-pyrimidin-2-yl)methanamine hydrochloride | Similar pyrimidine core | Moderate antimicrobial |

| 2-Aminopyrimidine Derivatives | Shared pyrimidine structure | Variable anticancer effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride with high purity?

- Methodological Answer : A multi-step approach is typically employed, starting with functionalization of the pyrimidine ring. For example, nucleophilic substitution at the 4-position with isopropoxy groups can be achieved using isopropyl bromide or tosylate under basic conditions (e.g., NaH in DMF). Subsequent introduction of the aminomethyl group at the 2-position may involve reductive amination or coupling reactions. Hydrochloride salt formation is finalized by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone). Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the compound in >95% purity. Analytical validation using HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures reproducibility .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves key features: the isopropoxy group (δ ~1.2 ppm for CH₃, δ ~4.6 ppm for OCH), pyrimidine protons (δ ~8.5–9.0 ppm), and aminomethyl signals (δ ~3.5–4.0 ppm).

- XRD : Single-crystal X-ray diffraction (monoclinic space groups like P2₁/c) provides absolute configuration verification, with hydrogen bonding between the amine and chloride ions often observed .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₈H₁₄ClN₃O).

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor in drug discovery?

- Methodological Answer :

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2). Molecular docking (using AutoDock Vina or Schrödinger) predicts binding modes based on pyrimidine scaffold interactions.

- In Vitro Assays : Use fluorescence-based ADP-Glo™ assays to measure kinase inhibition (IC₅₀ values). Include positive controls (e.g., staurosporine) and validate selectivity across a kinase panel (e.g., 50 kinases at 1 µM).

- Cellular Testing : Assess cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated substrates) in cancer cell lines (e.g., HCT-116). Dose-response studies (0.1–10 µM) identify therapeutic windows .

Q. How to resolve contradictions in reported binding affinities across studies?

- Methodological Answer :

- Experimental Variability : Standardize assay conditions (e.g., ATP concentration, buffer pH, temperature). For example, discrepancies in IC₅₀ values may arise from differing ATP levels (1 mM vs. 100 µM).

- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for kinetic binding analysis (kon/off) and ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Structural Insights : Co-crystallize the compound with the target kinase to identify binding pose variations. Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to assess substituent effects .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions?

- Methodological Answer :

- pH Optimization : Maintain solutions at pH 3–4 (using citrate or acetate buffers) to prevent free base precipitation.

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation Studies : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) with UPLC-MS monitoring to identify hydrolysis products (e.g., free amine or isopropanol byproducts). Stabilizers like ascorbic acid (0.1% w/v) may reduce oxidation .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., equivalents of reagents, inert atmosphere) to minimize batch-to-batch variability.

- Data Transparency : Share raw crystallographic files (e.g., .cif) and assay protocols in supplementary materials.

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts (e.g., PPE, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.